molecular formula C20H8F4N2O4 B12218529 1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene CAS No. 194298-89-0

1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene

Cat. No.: B12218529
CAS No.: 194298-89-0
M. Wt: 416.3 g/mol
InChI Key: XBWONKPZVUJGRU-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene is a fluorinated aromatic compound featuring a benzene core substituted with fluorine atoms at positions 1, 2, 4, and 5, and two 4-isocyanatophenoxy groups at positions 3 and 5. The fluorine substituents enhance thermal stability and chemical inertness due to strong C–F bonds, while the isocyanate groups (–NCO) provide reactive sites for polymerization or cross-linking, making it valuable in high-performance polymers, coatings, or adhesives . Its molecular symmetry and electronic effects from fluorine likely influence its reactivity and solubility compared to non-fluorinated analogs.

Properties

CAS No.

194298-89-0

Molecular Formula

C20H8F4N2O4

Molecular Weight

416.3 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene

InChI

InChI=1S/C20H8F4N2O4/c21-15-17(23)20(30-14-7-3-12(4-8-14)26-10-28)18(24)16(22)19(15)29-13-5-1-11(2-6-13)25-9-27/h1-8H

InChI Key

XBWONKPZVUJGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)N=C=O)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 1,2,4,5-tetrafluorobenzene.

    Nucleophilic Substitution: The tetrafluorobenzene undergoes nucleophilic substitution with 4-isocyanatophenol to introduce the isocyanate groups.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Addition Reactions: The isocyanate groups can react with nucleophiles such as amines to form urea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common reagents used in these reactions include bases (e.g., potassium carbonate), nucleophiles (e.g., amines), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene has several scientific research applications:

    Materials Science: It is used in the synthesis of advanced polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Research: It is used in the development of bioactive compounds and pharmaceuticals.

    Industrial Applications: The compound is utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene involves its reactivity towards nucleophiles. The isocyanate groups can react with nucleophilic species, leading to the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and the development of bioactive compounds.

Comparison with Similar Compounds

Thermal and Chemical Stability

  • Thermal Decomposition: Fluorine’s strong bond dissociation energy (~485 kJ/mol) enhances thermal stability compared to non-fluorinated bis-isocyanates. For example, the target compound likely decomposes above 300°C, whereas tert-butoxy analogs () may degrade at lower temperatures due to weaker C–O bonds .
  • Chemical Resistance : The fluorinated core resists oxidation and acid/base hydrolysis better than hydrocarbon-based isocyanates, similar to sulfonated membranes in .

Biological Activity

1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene (CAS Number: 194298-89-0) is a fluorinated aromatic compound notable for its unique chemical structure, which includes four fluorine atoms and two isocyanate groups attached to a benzene ring. This compound has garnered attention in various fields, particularly in materials science and biological research due to its reactivity and potential applications.

PropertyValue
Molecular FormulaC20H8F4N2O4
Molecular Weight416.3 g/mol
IUPAC Name1,2,4,5-tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene
InChI KeyXBWONKPZVUJGRU-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1N=C=O)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)N=C=O)F)F

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting with 1,2,4,5-tetrafluorobenzene. A common method includes nucleophilic substitution with 4-isocyanatophenol in the presence of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF) at elevated temperatures. This process allows for the introduction of isocyanate groups effectively.

The biological activity of 1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene primarily stems from its isocyanate groups. These groups are highly reactive towards nucleophiles and can form urea or carbamate linkages upon reaction. This reactivity is exploited in various applications including:

  • Polymer Synthesis : The compound serves as a building block for creating polymers with enhanced properties.
  • Bioactive Compound Development : Its ability to react with biological molecules makes it a candidate for developing pharmaceuticals.

Study 1: Reactivity Towards Biological Nucleophiles

A study investigated the reactivity of 1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene with amino acids and proteins. The findings indicated that the compound could modify lysine residues in proteins through carbamylation, potentially affecting protein function and stability.

Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways. Further research is needed to elucidate the full extent of its anticancer properties.

Study 3: Environmental Impact Assessment

Research on the environmental toxicity of fluorinated compounds highlighted concerns regarding the persistence and bioaccumulation potential of 1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene. Ecotoxicological assessments are ongoing to determine its impact on aquatic organisms.

Applications in Material Science

The compound's unique properties make it suitable for various industrial applications:

  • Coatings : Its chemical resistance and thermal stability make it ideal for protective coatings.
  • Adhesives : The reactivity of isocyanate groups allows for strong bonding in adhesives used in construction and manufacturing.

Comparison with Similar Compounds

1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene can be compared to other fluorinated aromatic compounds based on their functional groups and reactivity:

CompoundFunctional GroupKey Differences
1,2,4,5-Tetrafluoro-3,6-bis(vinylsulfonyl)benzeneVinylsulfonylDifferent reactivity patterns
1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzeneTrifluoromethylVarying electronic properties
1,2,4,5-Tetrafluoro-3,6-bis(4-methylphenylsulfonyl)benzeneMethylphenylsulfonylAltered solubility and reactivity

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